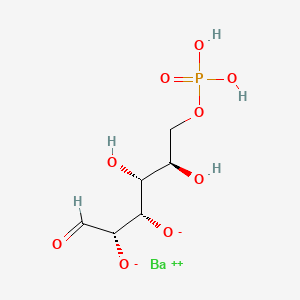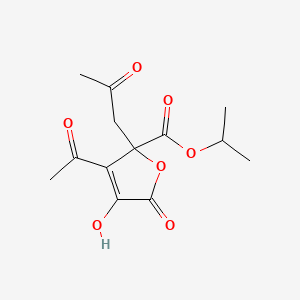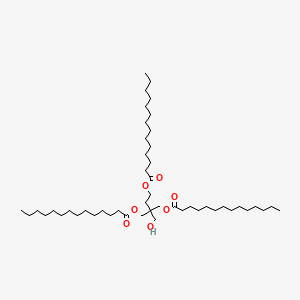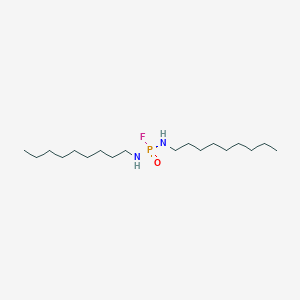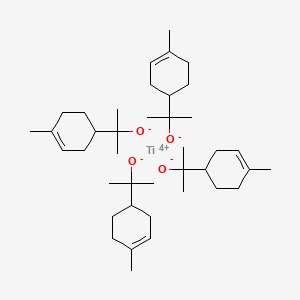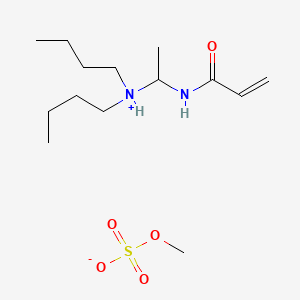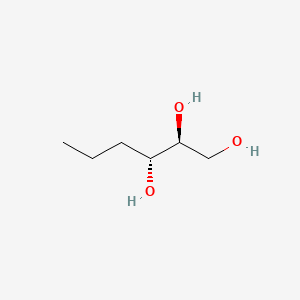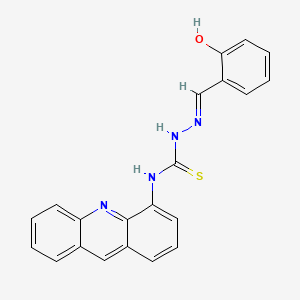
Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound consists of a methylene bridge connecting two trichlorophenolate groups, with potassium and sodium ions balancing the charge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3,4,6-trichlorophenol in an appropriate solvent.
- Add formaldehyde and a base (sodium hydroxide or potassium hydroxide) to the solution.
- Heat the mixture to a specific temperature (usually around 60-80°C) and maintain it for a certain period.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other separation methods to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms in the compound.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenol derivatives.
Substitution: Phenolic compounds with various functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial and antifungal effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate: Used as a nucleating agent in polymer production.
Potassium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate: Similar to the sodium variant but with different solubility and reactivity properties.
Uniqueness
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of potassium and sodium ions provides unique solubility and reactivity characteristics compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85204-37-1 |
|---|---|
Molekularformel |
C13H4Cl6KNaO2 |
Molekulargewicht |
467.0 g/mol |
IUPAC-Name |
potassium;sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.K.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI-Schlüssel |
XVLKPLNXFKHPPI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


